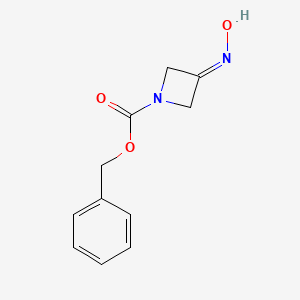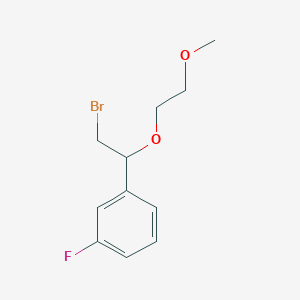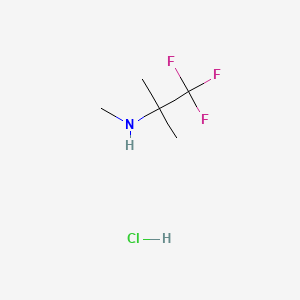
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N It is a derivative of amine and is characterized by the presence of trifluoromethyl and methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically begins with the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding amides or nitriles.
Reduction Products: Reduction leads to the formation of simpler amines.
Substitution Products: Substitution reactions yield a variety of derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of trifluoromethylated amines in biological systems.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, altering their activity and leading to various biological effects.
Mechanism:
Binding: The compound binds to the target molecule, forming a stable complex.
Inhibition/Activation: This binding can either inhibit or activate the target, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-methylpropan-2-amine
- 2,2,2-Trifluoroethylamine
- Trifluoromethylamine
Comparison:
- Structural Differences: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has a unique combination of trifluoromethyl and methyl groups, which distinguishes it from other similar compounds.
- Chemical Properties: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in specific synthetic and industrial processes.
Propriétés
Formule moléculaire |
C5H11ClF3N |
|---|---|
Poids moléculaire |
177.59 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2,9-3)5(6,7)8;/h9H,1-3H3;1H |
Clé InChI |
NHFUSBRUNMOOEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


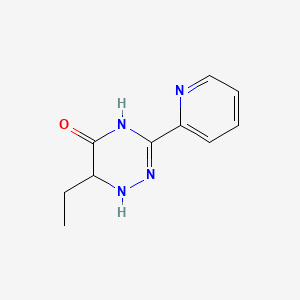

![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)


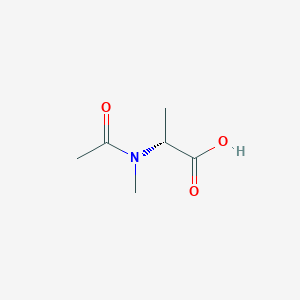
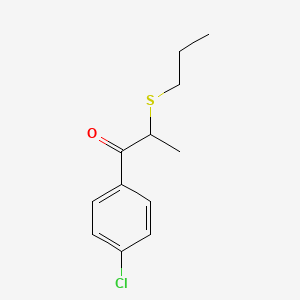

![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)


